molecular formula C10H14Br2Cl2 B1234865 Ochtodene CAS No. 67237-02-9

Ochtodene

Cat. No.: B1234865
CAS No.: 67237-02-9
M. Wt: 364.93 g/mol
InChI Key: WBDRSOKGNBUNSZ-AFEQIJMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ochtodene is typically isolated from the red alga Ochtodes secundiramea. The isolation process involves the extraction of the alga’s biomass using solvents, followed by purification through high-performance liquid chromatography (HPLC) . The biomass can be processed using various methods, including maceration, lyophilization in liquid nitrogen, or drying in an oven at 50°C . The chemical profiles of the extracts can vary depending on the preparation method used, but the major compound identified remains consistent .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine algae. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Ochtodene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various halogenated monoterpenoids, which can exhibit different biological activities .

Scientific Research Applications

Ochtodene has several scientific research applications, including:

Mechanism of Action

Ochtodene exerts its effects primarily through its halogenated structure, which makes it an effective feeding deterrent. The compound interacts with the sensory receptors of herbivorous fishes and amphipods, reducing their feeding activity . The exact molecular targets and pathways involved in this mechanism are still under investigation.

Comparison with Similar Compounds

Ochtodene is similar to other halogenated monoterpenoids such as chondrocole A and apakathis compound A and B. it is unique in its specific combination of bromine and chlorine atoms, which contribute to its distinct biological activities . Unlike chondrocole A, this compound has been shown to be a more effective feeding deterrent .

List of Similar Compounds

  • Chondrocole A
  • Apakathis compound A
  • Apakathis compound B

Properties

CAS No.

67237-02-9

Molecular Formula

C10H14Br2Cl2

Molecular Weight

364.93 g/mol

IUPAC Name

(2S,3E,4S,6S)-6-bromo-3-(2-bromoethylidene)-2,4-dichloro-1,1-dimethylcyclohexane

InChI

InChI=1S/C10H14Br2Cl2/c1-10(2)8(12)5-7(13)6(3-4-11)9(10)14/h3,7-9H,4-5H2,1-2H3/b6-3+/t7-,8-,9-/m0/s1

InChI Key

WBDRSOKGNBUNSZ-AFEQIJMISA-N

SMILES

CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C

Isomeric SMILES

CC1([C@H](C[C@@H](/C(=C\CBr)/[C@@H]1Cl)Cl)Br)C

Canonical SMILES

CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C

Synonyms

ochtodene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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